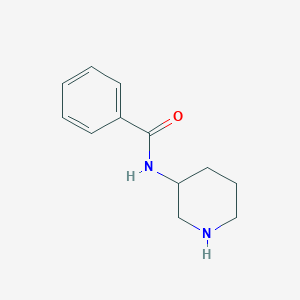N-(piperidin-3-yl)benzamide
CAS No.: 55306-69-9
Cat. No.: VC8416812
Molecular Formula: C12H16N2O
Molecular Weight: 204.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 55306-69-9 |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | N-piperidin-3-ylbenzamide |
| Standard InChI | InChI=1S/C12H16N2O/c15-12(10-5-2-1-3-6-10)14-11-7-4-8-13-9-11/h1-3,5-6,11,13H,4,7-9H2,(H,14,15) |
| Standard InChI Key | ZFLKDMGBVZHBAC-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)NC(=O)C2=CC=CC=C2 |
| Canonical SMILES | C1CC(CNC1)NC(=O)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
N-(Piperidin-3-yl)benzamide consists of a benzamide core linked to a piperidin-3-yl group. The piperidine ring adopts a chair conformation, with the benzamide substituent occupying an equatorial position to minimize steric strain. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₆N₂O | |
| Molecular weight | 204.27 g/mol | |
| IUPAC name | N-(piperidin-3-yl)benzamide | |
| Canonical SMILES | C1CC(CNC(=O)C2=CC=CC=C2)CN1 |
The compound’s planar benzamide group facilitates π-π stacking interactions with aromatic residues in biological targets, while the piperidine nitrogen may participate in hydrogen bonding or protonation-dependent binding .
Synthetic Methodologies
While no direct synthesis of N-(piperidin-3-yl)benzamide is documented in the provided sources, analogous benzamide derivatives are synthesized via coupling reactions. A generalized approach involves:
Amine Preparation
Piperidin-3-amine is synthesized through catalytic hydrogenation of pyridine derivatives or reductive amination of ketopiperidines. For example, source describes hydrogenation using ruthenium nanocatalysts to yield piperidine intermediates.
Benzamide Formation
Benzoyl chloride reacts with piperidin-3-amine under basic conditions (e.g., triethylamine) to form the amide bond. Source highlights similar couplings using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent.
Representative Reaction:
Purification typically involves column chromatography or recrystallization, yielding products with >95% purity.
Applications in Drug Development
Lead Optimization
The piperidine-benzamide scaffold is amenable to structural modifications. For example:
-
Aryl substitutions: Introducing electron-withdrawing groups (e.g., Cl, F) enhances target affinity .
-
Side chain elongation: Adding methoxypropyl or pyrimidinyl groups improves pharmacokinetic properties .
Targeted Therapies
Molecular docking studies of analogous compounds reveal strong interactions with Akt1’s PH domain (binding energy: −9.2 kcal/mol) . Such findings guide the design of N-(piperidin-3-yl)benzamide derivatives for personalized cancer treatments.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume